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Executive Summary
Isomaltitol, commercially known as Isomalt, is a disaccharide sugar alcohol widely utilized in

the pharmaceutical and food industries as a sugar substitute. It is an equimolar mixture of two

diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-

glucopyranosido-D-sorbitol (GPS).[1][2][3] Its popularity stems from a combination of desirable

properties, including a sugar-like taste profile, low caloric value, and non-cariogenicity.[4][5] For

drug development professionals, the exceptional thermal and chemical stability of Isomaltitol
are of paramount importance, ensuring the integrity and shelf-life of final formulations. This

guide provides an in-depth technical overview of Isomaltitol's stability, presenting quantitative

data, detailed experimental protocols, and process visualizations to support formulation and

development activities.

Thermal Stability
Isomaltitol exhibits remarkable thermal stability, a critical attribute for manufacturing processes

that involve heating, such as wet granulation, melt extrusion, and the preparation of boiled

candies or lozenges. When melted, it does not undergo changes in its molecular structure.

2.1 Melting and Decomposition Isomaltitol has a distinct melting range and a high

decomposition temperature. The melting process involves the release of water of

crystallization, which occurs at around 100°C, followed by the melting of the anhydrous form at
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approximately 145-150°C. Decomposition only begins at significantly higher temperatures,

generally above 160°C.

2.2 Caramelization and Maillard Reaction Resistance Unlike many traditional sugars,

Isomaltitol is highly resistant to non-enzymatic browning reactions.

Caramelization: This thermal degradation of sugars in the absence of amino compounds

occurs at a very high temperature for Isomaltitol. It remains colorless until it reaches

approximately 400°F (204°C), a temperature far above most standard processing conditions.

Maillard Reaction: Isomaltitol lacks reducing groups, which renders it inert in the Maillard

reaction with amino acids or proteins. This is a crucial advantage in pharmaceutical

formulations containing amine-functionalized active pharmaceutical ingredients (APIs),

preventing the formation of unwanted colored byproducts and degradation of the API.

2.3 Glass Transition After melting and subsequent cooling, Isomaltitol forms a glassy state.

The glass transition temperature (Tg) for this amorphous state is approximately 60°C. This

property is significant for the physical stability of amorphous solid dispersions and the texture of

sugar-free hard candies.

Table 1: Thermal Properties of Isomaltitol
Property Value Source(s)

Melting Point 145-150 °C

Decomposition Temperature > 160 °C

Caramelization Temperature ~204 °C (~400 °F)

Glass Transition Temperature

(Tg)
~60 °C

Chemical Stability
Isomaltitol's chemical structure, particularly the stable glycosidic bond and the reduction of the

fructose moiety to sorbitol and mannitol, confers significant chemical stability. It is resistant to

acids and microbial influences and, when stored under normal ambient conditions, remains

chemically stable for many years.
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3.1 Hydrolytic Stability Isomaltitol is considerably resistant to hydrolysis by acids. In

comparison to sucrose, its rate of hydrolysis is significantly slower. Studies on hydrolysis by

human intestinal enzymes show that the activity towards Isomaltitol is only about 1.3% of the

activity towards isomaltose. This low rate of hydrolysis contributes to its reduced caloric value

and non-cariogenic properties.

3.2 Hygroscopicity A key advantage of Isomaltitol in formulation is its low hygroscopicity. It

does not significantly absorb moisture from the air until the relative humidity (RH) exceeds 85%

at 25°C. This property helps to prevent caking in powders and maintains the physical integrity

and crispness of solid dosage forms like tablets and lozenges, even under humid storage

conditions.

3.3 pH Stability Isomaltitol is stable across a wide pH range, typically from 2 to 10, making it

suitable for a broad array of formulations with acidic or alkaline APIs and excipients.

Table 2: Chemical Stability Characteristics of Isomaltitol
Property Description Source(s)

Hydrolytic Stability

Exhibits considerable

resistance to acid hydrolysis.

The relative rate of hydrolysis

by human intestinal α-

glucosidases is only 2% that of

maltose.

Maillard Reaction

Does not undergo Maillard

(browning) reactions as it has

no reducing groups.

Hygroscopicity

Low; does not significantly

absorb moisture at 25°C until

relative humidity exceeds 85%.

pH Stability
Stable over a wide pH range

(2-10).

Experimental Protocols
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4.1 Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, dehydration temperature, and glass transition

temperature of Isomaltitol.

Apparatus:

Differential Scanning Calorimeter (DSC) with a cooling accessory.

Aluminum DSC pans and lids.

Crimper for sealing pans.

Microbalance.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of Isomaltitol powder into an aluminum DSC

pan.

Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to use as

a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

Thermal Program for Melting/Dehydration:

Equilibrate the cell at 25°C.

Ramp the temperature from 25°C to 180°C at a constant heating rate of 10°C/min.

Record the heat flow versus temperature. The endothermic peak around 100°C

corresponds to the release of water of crystallization, and the peak around 145-150°C

corresponds to melting.

Thermal Program for Glass Transition (Tg):
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Equilibrate the cell at 25°C.

Heat the sample to 180°C (above its melting point) at 10°C/min to erase its thermal

history.

Hold for 5 minutes to ensure complete melting.

Quench cool the sample to -20°C at a rate of 50°C/min.

Heat the sample from -20°C to 100°C at 10°C/min.

The glass transition is observed as a step-change in the heat capacity baseline, typically

around 60°C.

Data Analysis: Analyze the resulting thermogram to determine peak temperatures for melting

and dehydration, and the midpoint of the transition for Tg.

4.2 Protocol: Chemical Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of Isomaltitol under various stress conditions (e.g., pH,

temperature) by quantifying the parent compound and detecting any degradation products.

Apparatus:

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index

(RI) detector or a Pulsed Amperometric Detector (PAD).

Amino or specialized carbohydrate analysis column.

pH meter, oven, and necessary glassware.

Methodology:

Standard and Sample Preparation:

Prepare a stock solution of Isomaltitol reference standard (e.g., 10 mg/mL) in deionized

water.

Prepare working standards by diluting the stock solution.
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For the stability study, prepare solutions of Isomaltitol (e.g., 10 mg/mL) in different stress

media (e.g., 0.1N HCl, 0.1N NaOH, water).

Stress Conditions:

Acid/Base Hydrolysis: Store the acidic and basic solutions at 60°C for 24 hours. Neutralize

aliquots before analysis.

Thermal Degradation: Store the aqueous solution at 80°C for 48 hours.

Take samples at initial, intermediate, and final time points.

Chromatographic Conditions (Example):

Mobile Phase: Acetonitrile:Water (75:25 v/v) or an alkaline mobile phase for HPAEC-PAD

(e.g., 40 mM NaOH).

Column: Waters Spherisorb Amino column (5 µm, 250 x 4.6 mm) or similar.

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Detector: Refractive Index (RI) detector.

Injection Volume: 20 µL.

Data Analysis:

Create a calibration curve using the reference standard solutions.

Inject the stressed samples and quantify the peak area corresponding to Isomaltitol.

Calculate the percentage of Isomaltitol remaining at each time point.

Examine the chromatograms for the appearance of new peaks, which would indicate

degradation products.
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Caption: Workflow for DSC analysis of Isomaltitol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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